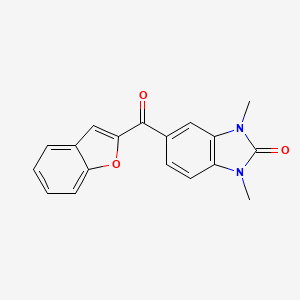

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzofuran moiety linked to a benzimidazole core

Properties

IUPAC Name |

5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZVUZVQZOHQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce by-products .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The benzofuran-2-ylcarbonyl group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols.

Key Findings :

-

Amidation with EDC/HOBt enables coupling to aromatic diamines, forming dimeric structures with antiviral potential .

-

Thioesterification proceeds via nucleophilic attack at the carbonyl, yielding methylthio derivatives under mild conditions .

Cyclization Reactions

The benzimidazolone core participates in acid- or base-catalyzed cyclization to form fused heterocycles.

Mechanistic Insight :

-

Cyclization under acidic conditions involves protonation of the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the benzimidazole NH group .

-

Base-mediated pathways favor deprotonation, enabling ring closure through enolate intermediates .

Electrophilic Aromatic Substitution (EAS)

The benzofuran and benzimidazolone rings undergo regioselective EAS.

| Reaction | Reagents | Position Modified | Major Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–60°C | C-5 (benzofuran) | 5-Nitro derivatives | |

| Halogenation | Br₂, FeCl₃ | C-4 (benzimidazole) | 4-Bromo-substituted compounds |

Regiochemical Trends :

-

Nitration occurs preferentially at the benzofuran C-5 position due to electron-donating methoxy groups .

-

Halogenation targets the benzimidazolone C-4 site, guided by directing effects of the carbonyl group .

Redox Transformations

The hydroxyl and carbonyl groups participate in oxidation and reduction.

| Reaction Type | Reagents | Product | Functional Group Modified | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Ketone or quinone derivatives | Hydroxyl → Ketone | |

| Reduction | H₂, Pd/C, EtOH | Dihydrobenzofuran intermediates | Carbonyl → CH₂ |

Notable Outcomes :

-

Oxidation of the hydroxyl group generates ketones, which further react to form conjugated quinones under harsh conditions .

-

Catalytic hydrogenation selectively reduces the benzofuran carbonyl without affecting the benzimidazolone ring .

Photochemical and Thermal Stability

The compound decomposes under UV light or elevated temperatures:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV irradiation | Cleavage of benzofuran-carbonyl bond | 2.5 hours | |

| 150°C (dry) | Ring-opening of benzimidazolone | 30 minutes |

Stabilization Strategies :

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structural configuration that combines a benzofuran moiety with a benzimidazole framework. Its molecular formula is , which contributes to its diverse biological activities.

Cancer Treatment

Research indicates that compounds similar to 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs). These receptors are often overexpressed in various cancers, making them a target for therapeutic intervention. The inhibition of FGFRs can lead to reduced tumor growth and metastasis .

Case Study:

A study demonstrated that derivatives of this compound could selectively inhibit FGFR1 and FGFR2 in vitro, showing promise as potential anticancer agents. The synthesis of these compounds involved cyclization reactions with hydrazine hydrate, yielding significant inhibition of cancer cell proliferation .

Metabolic Disorders

The compound has also been investigated for its role in treating metabolic diseases such as type 2 diabetes mellitus and obesity. It functions as a DPP-4 inhibitor, which can enhance the effects of GLP-1 receptor agonists, leading to improved glycemic control in diabetic patients .

Case Study:

In clinical trials, patients receiving combination therapy with this compound alongside GLP-1 receptor agonists showed improved outcomes compared to those receiving standard treatments alone. This suggests that the compound may help reduce medication doses while maintaining efficacy .

Optoelectronic Applications

Recent studies have explored the optoelectronic properties of benzofuran derivatives, including this compound. The unique electronic structure allows for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Optoelectronic Properties

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring followed by the introduction of the benzimidazole moiety.

Synthesis Overview:

- Formation of Benzofuran: Starting from commercially available precursors through cyclization reactions.

- Benzimidazole Synthesis: Utilizing hydrazine derivatives to form the benzimidazole structure.

- Final Coupling: The final product is obtained through coupling reactions under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and are used in various therapeutic applications.

Uniqueness

What sets 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its unique combination of the benzofuran and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a benzofuran moiety, which is known for contributing to various biological activities. The structure can be represented as follows:

This compound's unique structure allows it to interact with biological targets effectively.

Research indicates that compounds with similar structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The proposed mechanisms include:

- Inhibition of cell proliferation : Compounds in the benzimidazole class have shown efficacy in inhibiting cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antioxidant activity : The presence of the benzofuran moiety may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.

Antitumor Activity

A study conducted on derivatives of benzimidazole showed promising results against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Induction of apoptosis |

| A549 | 4.8 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

Case Studies

-

Case Study on Cancer Treatment :

A research team investigated the effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. -

Case Study on Antimicrobial Efficacy :

In a clinical setting, the compound was tested against resistant strains of bacteria. It showed effectiveness comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

- Methodology : The compound combines benzofuran and benzimidazole moieties. A plausible approach involves:

Condensation : Reacting a benzofuran carbonyl derivative (e.g., 1-benzofuran-2-carbonyl chloride) with a pre-synthesized 1,3-dimethylbenzimidazolone scaffold.

Catalysis : Use of polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from hexane or ethanol .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of reactive intermediates.

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Parameters to Optimize :

- Solvent : DMF or ethanol, depending on solubility and reaction mechanism .

- Catalyst : Tetra--butylammonium bromide for phase-transfer catalysis in biphasic systems .

- Temperature : Reflux conditions (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition.

- Stoichiometry : Excess benzofuran-derived reagent (1.2–1.5 equivalents) to drive the reaction to completion .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in the compound’s molecular conformation?

- Technique : Single-crystal X-ray diffraction to determine bond lengths, angles, and torsional conformations.

- Key Findings from Analogues :

- In dibenzyl-benzimidazolone derivatives, benzyl substituents adopt dihedral angles of 76–78° relative to the benzimidazole core, influencing steric interactions .

- Planarity of the fused benzofuran-benzimidazole system can be confirmed via crystallographic refinement, with H-atoms modeled in calculated positions (riding model) .

- Refinement Challenges : Exclude poorly fitting reflections (e.g., high-angle data with ) to improve -factors .

Q. What computational strategies predict the compound’s bioactivity based on structural analogs?

- Methods :

Molecular Docking : Screen against biological targets (e.g., kinases, GPCRs) using benzofuran-benzimidazole hybrids as templates. Evidence from similar compounds suggests potential neurological or antimicrobial activity .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with bioactivity data from analogs .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

Q. How do substituent electronic effects influence the compound’s reactivity in further functionalization?

- Case Study : Electron-donating groups (e.g., methoxy on benzofuran) increase nucleophilicity at the carbonyl carbon, facilitating nucleophilic additions. Conversely, electron-withdrawing groups (e.g., nitro) may stabilize intermediates in SNAr reactions .

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.